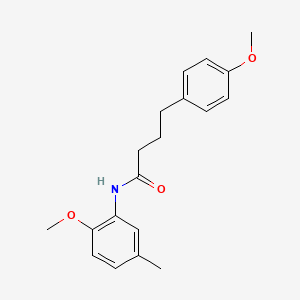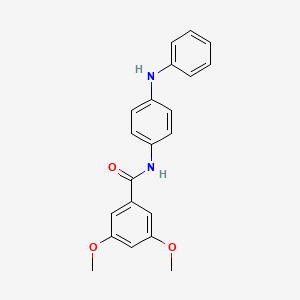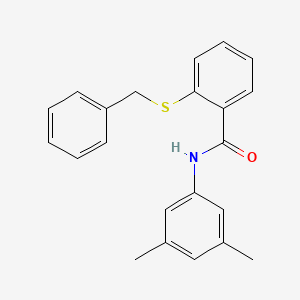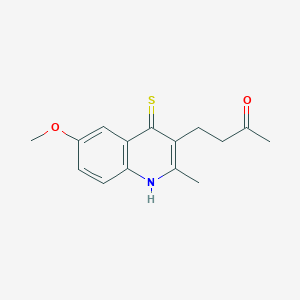![molecular formula C15H15NO3 B5883357 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide, also known as Triclosan, is a broad-spectrum antimicrobial agent that has been widely used in various personal care products, such as soaps, toothpaste, and deodorants. Triclosan has been proven to be effective against a wide range of bacteria, fungi, and viruses. However, its use has been controversial due to its potential impact on the environment and human health.
Mécanisme D'action
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide works by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase, which is essential for fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane and leads to bacterial death. 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been shown to disrupt the cell membrane of fungi and viruses, making it effective against a wide range of microorganisms.
Biochemical and physiological effects:
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to have both positive and negative effects on human health. It has been shown to have anti-inflammatory properties and can reduce gingivitis and plaque in toothpaste. However, it has also been shown to disrupt hormone regulation and affect the immune system. 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been detected in human breast milk, urine, and blood, raising concerns about its potential impact on human health.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and ease of use. However, its use has been limited by its potential impact on the environment and human health. In addition, its effectiveness may be reduced by the development of bacterial resistance over time.
Orientations Futures
Future research on 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide should focus on developing alternative antimicrobial agents that are more environmentally friendly and have fewer potential health risks. Studies should also be conducted to assess the long-term impact of 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide on human health and the environment. Furthermore, research should be conducted to determine the optimal concentration of 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide for use in personal care products to minimize its potential impact on human health and the environment.
Méthodes De Synthèse
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide can be synthesized by the reaction of 2,4-dichlorophenol with sodium hydroxide and paraformaldehyde, followed by the reaction of the resulting product with N-phenylacetamide. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a positive control in microbiology experiments to test the efficacy of other antimicrobial agents. 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been used in environmental studies to assess its impact on aquatic life and the environment.
Propriétés
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-10-12-6-4-5-9-14(12)19-11-15(18)16-13-7-2-1-3-8-13/h1-9,17H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZFIIWWCNOIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)

![1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)

